4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorofuro[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBUEOUKRFKRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321833 | |
| Record name | 4-chlorofuro[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86518-07-2 | |
| Record name | 4-Chlorofuro[3,2-c]pyridine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86518-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 382283 | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC382283 | |
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| Record name | 4-chlorofuro[3,2-c]pyridine-2-carbaldehyde | |
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| Record name | 4-chlorofuro[3,2-c]pyridine-2-carbaldehyde | |
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Synthetic Strategies and Methodologies for 4 Chlorofuro 3,2 C Pyridine 2 Carbaldehyde
Retrosynthetic Analysis of the 4-Chlorofuro[3,2-c]pyridine (B1586628) Skeleton
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.org This process begins with the target and works backward through a series of logical bond disconnections and functional group interconversions (FGIs). amazonaws.comadvancechemjournal.com
For the 4-Chlorofuro[3,2-c]pyridine skeleton, several key retrosynthetic disconnections can be proposed:
C-Cl Bond Disconnection : The chloro substituent at the C4 position is a prime candidate for disconnection. This transform leads back to a key intermediate, Furo[3,2-c]pyridin-4(5H)-one (a pyridone). The forward reaction, a chlorination, is a common and reliable transformation.
Furan (B31954) Ring Disconnection : The furan ring can be disconnected, suggesting a synthesis that starts from a pre-functionalized pyridine (B92270) derivative. This approach would involve forming the furan ring onto the existing pyridine core, for instance, via a cyclization reaction involving precursors attached at the C3 and C4 positions of the pyridine.
Pyridine Ring Disconnection : Conversely, the pyridine ring can be disconnected. This strategy implies the construction of the pyridine ring onto a pre-existing, substituted furan molecule. This often involves using a substituted furan as the foundational building block and forming the six-membered nitrogen-containing ring through annulation reactions.
These primary disconnections outline the main strategic pathways for constructing the furo[3,2-c]pyridine (B1313802) core, which are explored in detail in the subsequent sections.
Construction of the Furo[3,2-c]pyridine Core
The assembly of the bicyclic furo[3,2-c]pyridine system can be approached in two principal ways: by forming the furan ring onto a pyridine scaffold or by forming the pyridine ring onto a furan scaffold.
This strategy begins with a suitably substituted pyridine ring and constructs the furan ring in a subsequent step. A notable and efficient method is a cascade process that combines a Sonogashira coupling with a cyclization step. semanticscholar.org
This sequence typically starts with a precursor such as 4-hydroxy-3-iodopyridine. semanticscholar.org The process unfolds as follows:
Sonogashira Coupling : The 4-hydroxy-3-iodopyridine is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This C-C bond-forming reaction attaches the alkyne moiety to the C3 position of the pyridine ring.
5-endo-dig Cyclization : Following the coupling, a base-induced intramolecular cyclization occurs. The oxygen atom of the 4-hydroxy group attacks the proximal carbon of the newly introduced alkyne, leading to the formation of the furan ring. semanticscholar.org
This cascade reaction provides a direct and efficient route to the furo[3,2-c]pyridine core from readily accessible pyridine starting materials. semanticscholar.org
Table 1: Example of Furan Ring Formation via Sonogashira Coupling and Cyclization
| Starting Material | Reagents | Key Steps | Product Core |
| 4-Hydroxy-3-iodopyridine | Terminal Alkyne, Pd Catalyst, CuI, Base | 1. Sonogashira Coupling2. 5-endo-dig Cyclization | Furo[3,2-c]pyridine |
In this alternative approach, the synthesis begins with a furan derivative, and the pyridine ring is subsequently annulated onto it. While many methods focus on creating hydrogenated versions of the ring system, such as tetrahydrofuro[3,2-c]pyridines via reactions like the Pictet-Spengler cyclization, these can serve as precursors that require a final aromatization step. beilstein-journals.orgnih.gov More direct methods focus on building the aromatic pyridine ring.
Furan-2-carbaldehydes are versatile precursors for building an adjacent pyridine ring. The aldehyde group serves as a reactive handle for condensation and cyclization reactions. One established pathway involves converting the aldehyde into an acrylic acid derivative, which then undergoes cyclization to form a pyridone ring fused to the furan. researchgate.net
The typical reaction sequence is as follows:
Doebner Condensation : A substituted furan-2-carbaldehyde is reacted with malonic acid under Doebner conditions to form a substituted furopropenoic acid. researchgate.net
Curtius Rearrangement : The resulting carboxylic acid is converted into an acyl azide (B81097).
Cyclization : Upon heating, the azide undergoes rearrangement and cyclization to yield a furo[3,2-c]pyridin-4(5H)-one. researchgate.net
This pyridone is the direct precursor needed for the introduction of the chloro substituent at position 4. The reactivity of furan-2-carboxaldehydes in condensation reactions, such as the Erlenmeyer-Plöchl reaction with hippuric acid, further underscores their utility as starting materials for constructing fused heterocyclic systems. nih.govresearchgate.net
Approaches Involving Pyridine Ring Formation from Preformed Furan Derivatives
Introduction of the Chloro Substituent at Position 4
The final step in achieving the 4-chloro-substituted aromatic core involves the conversion of the furo[3,2-c]pyridin-4(5H)-one intermediate, obtained from the cyclization reactions described previously.
The conversion of a C4-pyridone to a C4-chloro derivative is a standard and effective transformation achieved through treatment with a halogenating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.net The pyridone, which exists in tautomeric equilibrium with its 4-hydroxy-furopyridine form, reacts with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom. researchgate.net
This reaction not only introduces the desired chloro substituent but also results in the aromatization of the pyridine ring, yielding the stable 4-chlorofuro[3,2-c]pyridine system. researchgate.net While the reaction is generally effective, for some pyridine substrates, harsh conditions such as high temperatures and pressures may be required to drive the transformation to completion. google.com
Table 2: Summary of Key Synthetic Transformations
| Transformation | Precursor | Reagent(s) | Product |
| Furan Ring Formation | 4-Hydroxy-3-iodopyridine | R-C≡CH, Pd catalyst, CuI | Furo[3,2-c]pyridine derivative |
| Pyridone Ring Formation | Furan-2-carbaldehyde | 1. Malonic acid2. DPPA/Heat | Furo[3,2-c]pyridin-4(5H)-one |
| C4-Chlorination | Furo[3,2-c]pyridin-4(5H)-one | Phosphorus Oxychloride (POCl₃) | 4-Chlorofuro[3,2-c]pyridine |
Alternative Halogenation Strategies for the Furo[3,2-c]pyridine Nucleus
Direct electrophilic halogenation of the pyridine ring is often challenging due to its electron-deficient nature, necessitating harsh conditions that can be incompatible with the sensitive furo[3,2-c]pyridine scaffold. chemrxiv.org Consequently, alternative strategies are typically employed to introduce the chlorine atom at the 4-position.
One of the most effective methods involves the transformation of a precursor, 4-hydroxyfuro[3,2-c]pyridine (a furopyridone), into the desired 4-chloro derivative. This is commonly achieved by treatment with a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net This reaction proceeds by converting the pyridone tautomer into a reactive phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion to yield the aromatic 4-chlorofuro[3,2-c]pyridine system.
Another strategic approach circumvents the issue of halogenating the fused heterocyclic system altogether. Instead, the synthesis begins with an already halogenated pyridine precursor. For instance, a suitably substituted 4-chloropyridine (B1293800) can be used as a starting material to construct the furan ring. Methods like the Sonogashira coupling of a 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization, demonstrate how a pre-halogenated pyridine can be used to build the complete furo[3,2-c]pyridine nucleus. semanticscholar.org While this example uses an iodo-substituent, similar strategies can be envisioned starting with chloro-pyridines.
More modern, though less specifically documented for the furo[3,2-c]pyridine system, methods for 3-selective halogenation of pyridines exist, such as those proceeding through Zincke imine intermediates. chemrxiv.orgnih.gov This strategy involves a temporary ring-opening of the pyridine to form a reactive azatriene, which can undergo regioselective halogenation before ring-closing to regenerate the aromatic pyridine ring with the halogen installed. chemrxiv.org
Table 1: Comparison of Halogenation Strategies for the Furo[3,2-c]pyridine Nucleus
| Strategy | Reagents/Precursors | Position of Halogenation | Advantages | Disadvantages |
| From Furopyridone | 4-Hydroxyfuro[3,2-c]pyridine, POCl₃ | 4-position | High efficiency, well-established for similar systems. researchgate.net | Requires synthesis of the furopyridone precursor. |
| From Halogenated Pyridine | 4-Chloro-3-aminopyridine or similar | 4-position (pre-installed) | Avoids direct halogenation of the sensitive fused ring system. | Multi-step synthesis required to build the furan ring. |
| Zincke Imine Intermediate | Pyridine, Tf₂O, N-halosuccinimide (NCS/NBS) | 3-position (general) | Mild conditions, high regioselectivity for simple pyridines. chemrxiv.orgnih.gov | Not yet demonstrated for the furo[3,2-c]pyridine system. |
Elaboration and Retention of the Carbaldehyde Moiety at Position 2
The formylation of the electron-rich furan ring within the furo[3,2-c]pyridine system is most commonly achieved via the Vilsmeier-Haack reaction. organic-chemistry.org This reaction is a reliable and widely used method for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.com The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich 2-position of the furan ring attacks the electrophilic Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final 2-carbaldehyde product. The applicability of this reaction to similar fused systems, such as the synthesis of 4-chloro-3-formylbenzo[b]furo[3,2-b]pyridine, supports its use for the target molecule. ijpcbs.com
Alternative, though less common, formylation methods could include:
Metal-halogen exchange followed by formylation: This would involve creating a lithiated or magnesiated intermediate at the 2-position, followed by quenching with a formylating agent like DMF. This requires a 2-halo-furo[3,2-c]pyridine precursor.
Friedel-Crafts acylation: Using dichloromethyl methyl ether (DCME) in the presence of a Lewis acid, followed by hydrolysis. This method can suffer from harsh conditions and potential side reactions.
The carbaldehyde group is highly reactive towards nucleophiles and both oxidizing and reducing agents. In a multi-step synthesis where subsequent reactions are incompatible with a free aldehyde, the functionality must be temporarily masked with a protecting group. wikipedia.org The ideal protecting group should be easy to install, stable under the required reaction conditions, and readily removable with high yield without affecting other parts of the molecule. wikipedia.org
For aldehydes, the most common protecting groups are acetals, formed by reacting the carbonyl group with an alcohol or a diol in the presence of an acid catalyst. libretexts.org Cyclic acetals, formed with diols like ethylene (B1197577) glycol or 1,3-propanediol, are particularly stable. wikipedia.org These groups are inert to strongly basic and nucleophilic reagents such as Grignard reagents, organolithiums, and metal hydrides. libretexts.org
The protection process involves treating the 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde with, for example, ethylene glycol and a catalytic amount of acid (e.g., p-toluenesulfonic acid), typically with removal of water to drive the equilibrium towards the acetal. Once the subsequent synthetic steps are completed, the aldehyde is regenerated in a deprotection step, which is usually achieved by hydrolysis with aqueous acid. wikipedia.orglibretexts.org
Table 2: Common Protecting Groups for the Carbaldehyde Functionality
| Protecting Group | Reagents for Formation | Stability | Reagents for Deprotection |
| Dimethyl acetal | Methanol (B129727), Acid catalyst | Basic, nucleophilic, organometallic reagents | Aqueous Acid (e.g., HCl, H₂SO₄) |
| 1,3-Dioxolane (Ethylene acetal) | Ethylene glycol, Acid catalyst | Basic, nucleophilic, organometallic reagents, some oxidizing/reducing agents. libretexts.org | Aqueous Acid. wikipedia.org |
| 1,3-Dioxane (Propylene acetal) | 1,3-Propanediol, Acid catalyst | Similar to 1,3-dioxolane, often more stable. | Aqueous Acid |
| Dithioacetal | Ethanedithiol, Lewis/Brønsted acid | Broad stability, including acidic conditions. | Heavy metal salts (e.g., HgCl₂), oxidative conditions. |
Chemical Reactivity and Mechanistic Studies of 4 Chlorofuro 3,2 C Pyridine 2 Carbaldehyde
Reactivity of the Chlorine Atom at Position 4
The chlorine atom at the 4-position of the furo[3,2-c]pyridine (B1313802) ring system is activated towards substitution reactions. This activation is due to the electron-withdrawing effect of the adjacent pyridinic nitrogen, which stabilizes the intermediate formed during nucleophilic attack, a characteristic feature of reactions on halopyridines. The primary pathways for the functionalization of this position are Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution is a principal reaction pathway for 4-chlorofuro[3,2-c]pyridine (B1586628) derivatives. The electron-deficient nature of the pyridine (B92270) ring facilitates the attack of various nucleophiles at the C-4 position, leading to the displacement of the chloride leaving group.
The reaction of 4-chloro-2-substituted-furo[3,2-c]pyridines with various cyclic secondary amines proceeds efficiently to yield the corresponding 4-amino derivatives. Studies have shown that substrates such as 4-chloro-2,3-dimethylfuro[3,2-c]pyridine and 4-chloro-2-(4-chlorophenyl)furo[3,2-c]pyridine readily undergo substitution when heated with nucleophiles like morpholine, piperidine (B6355638), and pyrrolidine. These reactions are typically conducted in a solvent such as ethanol, providing the desired products in good to excellent yields.
The reaction conditions and yields for the substitution with various nitrogen-based nucleophiles are summarized in the table below.
| Substrate | Nucleophile | Product | Yield (%) |
| 4-chloro-2,3-dimethylfuro[3,2-c]pyridine | Morpholine | 4-(Morpholin-4-yl)-2,3-dimethylfuro[3,2-c]pyridine | 82 |
| 4-chloro-2,3-dimethylfuro[3,2-c]pyridine | Piperidine | 4-(Piperidin-1-yl)-2,3-dimethylfuro[3,2-c]pyridine | 78 |
| 4-chloro-2,3-dimethylfuro[3,2-c]pyridine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-2,3-dimethylfuro[3,2-c]pyridine | 75 |
| 4-chloro-2-(4-chlorophenyl)furo[3,2-c]pyridine | Morpholine | 4-(Morpholin-4-yl)-2-(4-chlorophenyl)furo[3,2-c]pyridine | 84 |
| 4-chloro-2-(4-chlorophenyl)furo[3,2-c]pyridine | Piperidine | 4-(Piperidin-1-yl)-2-(4-chlorophenyl)furo[3,2-c]pyridine | 80 |
| 4-chloro-2-(4-chlorophenyl)furo[3,2-c]pyridine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-2-(4-chlorophenyl)furo[3,2-c]pyridine | 77 |
Oxygen-based nucleophiles, specifically alkoxides, have also been successfully employed to displace the chlorine atom at the 4-position. The reaction of 4-chloro-furo[3,2-c]pyridine derivatives with sodium alkoxides, such as ethoxide, propoxide, and isopropoxide, results in the formation of the corresponding 4-alkoxy ethers. These reactions are typically performed by heating the chloro-substrate in the corresponding alcohol with sodium metal, which generates the alkoxide in situ.
The following table details the outcomes of reactions with various oxygen-based nucleophiles.
| Substrate | Nucleophile | Product | Yield (%) |
| 4-chloro-2,3-dimethylfuro[3,2-c]pyridine | Sodium ethoxide | 4-Ethoxy-2,3-dimethylfuro[3,2-c]pyridine | 73 |
| 4-chloro-2,3-dimethylfuro[3,2-c]pyridine | Sodium propoxide | 4-Propoxy-2,3-dimethylfuro[3,2-c]pyridine | 69 |
| 4-chloro-2,3-dimethylfuro[3,2-c]pyridine | Sodium isopropoxide | 4-Isopropoxy-2,3-dimethylfuro[3,2-c]pyridine | 65 |
| 4-chloro-2-(4-chlorophenyl)furo[3,2-c]pyridine | Sodium ethoxide | 4-Ethoxy-2-(4-chlorophenyl)furo[3,2-c]pyridine | 75 |
| 4-chloro-2-(4-chlorophenyl)furo[3,2-c]pyridine | Sodium propoxide | 4-Propoxy-2-(4-chlorophenyl)furo[3,2-c]pyridine | 71 |
| 4-chloro-2-(4-chlorophenyl)furo[3,2-c]pyridine | Sodium isopropoxide | 4-Isopropoxy-2-(4-chlorophenyl)furo[3,2-c]pyridine | 68 |
A comprehensive review of the scientific literature did not yield specific examples of the nucleophilic aromatic substitution reaction of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde or its close derivatives with sulfur-based nucleophiles such as thiolates. While this reaction is common for many activated aryl and heteroaryl chlorides, specific studies on the furo[3,2-c]pyridine scaffold in this context have not been reported.
The chlorine atom at C-4 also serves as a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
Despite the versatility and widespread application of the Suzuki-Miyaura coupling for the arylation of heteroaryl chlorides, a detailed search of the scientific literature found no specific reports of this reaction being performed on this compound or other 4-chloro-furo[3,2-c]pyridine derivatives. The development of such protocols would represent a valuable extension of the synthetic utility of this heterocyclic system, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
Transition Metal-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org The reactivity of the C4-chloro position on the furo[3,2-c]pyridine scaffold makes it a suitable substrate for such transformations, enabling the introduction of various alkynyl moieties.
Research into the synthesis of the core furo[3,2-c]pyridine structure has utilized a cascade process that begins with a Sonogashira reaction. In a notable example, 4-hydroxy-3-iodopyridine was coupled with terminal alkynes in the presence of palladium catalysts and copper iodide. semanticscholar.org This was followed by a base-induced 5-endo-dig cyclization to form the furan (B31954) ring. semanticscholar.org Although this example uses an iodo- and hydroxy-substituted precursor, the principles are directly applicable to the 4-chloro derivative. The general reactivity order for halides in Sonogashira couplings is I > Br > Cl, meaning that while reactions with chloro-heterocycles are feasible, they often require more active catalyst systems or more forcing conditions compared to their bromo or iodo counterparts. wikipedia.org
The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition with the chloro-furopyridine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to the palladium(II) complex, followed by reductive elimination, yields the alkynylated product and regenerates the palladium(0) catalyst.
| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Scope | Ref |
| Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine (i-Pr₂NH) | DMF | 70 | Iodo-pyridines, Terminal Alkynes | semanticscholar.org |
| Pd(PPh₃)₄ / CuI | Amine Base (e.g., Et₃N) | Various | Room Temp to 100 | Aryl/Vinyl Halides, Terminal Alkynes | mdpi.com |
| Pd₂(dba)₃ / Ligand / CuI | Amine Base | Various | Various | Chloro-heterocycles, Terminal Alkynes | rsc.org |
Hiyama Coupling Methodologies
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent silicon species that is active in the catalytic cycle. wikipedia.org The C4-chloro group of this compound serves as the electrophilic partner in this transformation.
The feasibility of using chloro-pyridines in Hiyama couplings has been well-demonstrated. Studies have shown the successful coupling of various chloro-substituted pyridyltrimethylsilanes with aryl halides. researchgate.net Conversely, heteroaryl chlorides, including 3-chloropyridine, have been effectively coupled with aryltrifluorosilanes using a palladium acetate/XPhos catalyst system. nih.gov These precedents strongly suggest that this compound would undergo Hiyama coupling to afford 4-aryl or 4-vinyl substituted furo[3,2-c]pyridines.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the C-Cl bond to a Pd(0) center, transmetalation of the organic group from the activated silicon atom to the palladium(II) complex, and subsequent reductive elimination to yield the final product. wikipedia.org
| Catalyst System | Silicon Reagent | Activator/Base | Solvent | Typical Substrates | Ref |
| Pd(OAc)₂ / XPhos | Aryltrifluorosilanes | TBAF | t-BuOH | Aryl and Heteroaryl Chlorides | nih.gov |
| PdCl₂(PPh₃)₂ / PPh₃ / CuI | Pyridyltrimethylsilanes | TBAF | DMF | Aryl Halides | researchgate.net |
| Pd(dba)₂ / Ligand | Organotrimethoxysilanes | TBAF | Toluene (B28343) | Aryl Halides |
Cyanation Reactions
Cyanation of the 4-chlorofuro[3,2-c]pyridine core involves the substitution of the chlorine atom with a cyano group. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed methods. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C4 position.
While direct cyanation of this compound is not extensively documented, related transformations on similar heterocyclic systems provide insight. For instance, the Reissert-Henze reaction has been used to cyanate (B1221674) the isomeric furo[3,2-b]pyridine (B1253681) N-oxide system, employing potassium cyanide and benzoyl chloride. researchgate.net Modern methods for the cyanation of pyridines include palladium-catalyzed cross-coupling with zinc cyanide or copper-catalyzed reactions with various cyanide sources. mdpi.com More recently, electrochemical methods using 4-cyanopyridine (B195900) as a versatile and safer nitrile source have been developed for the cyanation of various amine derivatives. organic-chemistry.orgnih.gov These methods represent viable, though undemonstrated, pathways for the cyanation of this compound.
| Reagent/Method | Reaction Type | Comments | Ref |
| KCN / Benzoyl Chloride | Reissert-Henze | Applied to furo[3,2-b]pyridine N-oxide | researchgate.net |
| Zn(CN)₂ / Pd Catalyst | Cross-Coupling | Common for cyanation of aryl halides | mdpi.com |
| 4-Cyanopyridine / Electrolysis | Electrochemical Nucleophilic Substitution | Catalyst-free method for various substrates | organic-chemistry.orgnih.gov |
| TMSCN / Triflic Anhydride | Direct C-H Cyanation | Used for regioselective cyanation of purines | mdpi.com |
Reactivity of the Carbaldehyde Group at Position 2
The aldehyde functional group at the C2 position of the furan ring is a versatile handle for a wide range of chemical transformations, including condensation, oxidation, reduction, and nucleophilic addition reactions.
Condensation Reactions (e.g., Knoevenagel, Doebner's)
The carbaldehyde group is an excellent electrophile for condensation reactions with active methylene (B1212753) compounds. The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an acidic proton (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine to form an α,β-unsaturated product. wikipedia.orgbeilstein-journals.org
A specific modification of this reaction, the Doebner condensation, utilizes malonic acid in the presence of pyridine. organic-chemistry.org This reaction is typically followed by decarboxylation to yield an α,β-unsaturated carboxylic acid. wikipedia.org The Doebner condensation has been employed in synthetic routes toward the furo[3,2-c]pyridine skeleton itself, starting from furan-2-carbaldehydes. akjournals.com A similar reaction has been documented for 1-benzofuran-2-carbaldehyde, which reacts with malonic acid to form (E)-3-(1-benzofuran-2-yl)propenoic acid. researchgate.net This reactivity strongly indicates that this compound will readily undergo Knoevenagel and Doebner condensations to generate a variety of extended conjugated systems.
| Reaction Type | Reagents | Catalyst/Solvent | Typical Product | Ref |
| Knoevenagel | Malononitrile, Ethyl Cyanoacetate | Piperidine / Ethanol | α,β-Unsaturated dinitrile or ester | wikipedia.orgbeilstein-journals.org |
| Doebner | Malonic Acid | Pyridine / Piperidine | α,β-Unsaturated carboxylic acid | organic-chemistry.orgakjournals.comresearchgate.net |
Oxidation and Reduction Reactions of the Formyl Group
The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol using standard synthetic methodologies.
Oxidation: The aldehyde can be converted to the corresponding 4-chlorofuro[3,2-c]pyridine-2-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. For robust substrates, reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄) are effective. Milder, more selective methods are often preferred to avoid potential side reactions on the heterocyclic core. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, is a highly efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.
Reduction: The formyl group can be reduced to a hydroxymethyl group to yield (4-chlorofuro[3,2-c]pyridin-2-yl)methanol. The most common and convenient reagents for this transformation are hydride donors. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones and is typically used in alcoholic solvents like methanol (B129727) or ethanol. For less reactive carbonyls or when a more powerful reagent is needed, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and a more careful workup procedure.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | Sodium Chlorite (NaClO₂) / Buffer | Carboxylic Acid (-COOH) |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |
| Reduction | Lithium Aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by a wide variety of nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for C-C and C-heteroatom bond formation at the C2 position.
Common nucleophilic addition reactions for heterocyclic aldehydes include:
Hydrazone Formation: The aldehyde readily reacts with hydrazine (B178648) or substituted hydrazines to form stable hydrazones (C=N-NHR), a reaction that proceeds via nucleophilic attack followed by dehydration.
Cyanohydrin Formation: Addition of a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), yields a cyanohydrin, which is a valuable intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.
Grignard and Organolithium Reactions: Carbon nucleophiles like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols after an aqueous workup.
Acetal Formation: In the presence of an acid catalyst, alcohols will add reversibly to the aldehyde to first form a hemiacetal and then, with the removal of water, a stable acetal. This reaction is often used as a protecting strategy for the aldehyde group.
| Nucleophile | Reagent Example(s) | Product Type |
| Hydrazine | H₂N-NH₂ | Hydrazone |
| Cyanide | KCN, TMSCN | Cyanohydrin |
| Carbon Nucleophile | CH₃MgBr, PhLi | Secondary Alcohol |
| Alcohol | CH₃OH / H⁺ | Acetal |
| Ylide (Wittig) | Ph₃P=CH₂ | Alkene |
Reactivity of the Fused Ring System
The furo[3,2-c]pyridine ring system is a complex electronic environment. The furan ring, being π-excessive, is generally more susceptible to electrophilic attack than the π-deficient pyridine ring. However, the reactivity of each ring is significantly modulated by the substituents present on the this compound molecule. The electron-withdrawing nature of the 2-carbaldehyde and the 4-chloro substituent deactivates the entire ring system towards electrophilic substitution.
Electrophilic Aromatic Substitution on the Furan Ring (e.g., Nitration, Bromination, Vilsmeier Reaction, H-D Exchange, Lithiation)
The furan moiety in the furo[3,2-c]pyridine system is the more reactive of the two heterocyclic rings towards electrophiles. Theoretical studies and experimental evidence from related furo[3,2-c]pyridine systems suggest that electrophilic attack preferentially occurs at the C3 position of the furan ring. However, the presence of the deactivating 2-carbaldehyde group is expected to significantly decrease the nucleophilicity of the furan ring, requiring more forcing reaction conditions for substitution to occur.
Nitration: The nitration of furo[3,2-c]pyridines has been reported in the literature, although specific conditions for this compound are not extensively detailed. Generally, nitrating agents such as nitric acid in sulfuric acid are employed. The reaction is anticipated to yield the 3-nitro derivative.
Bromination: Bromination of furo[3,2-c]pyridines typically proceeds readily, often with reagents like N-bromosuccinimide (NBS) in a suitable solvent. The expected product would be the 3-bromo derivative.
Vilsmeier Reaction: The Vilsmeier-Haack reaction is a formylation reaction that typically requires an electron-rich aromatic substrate. nih.govresearchgate.netresearchgate.net Given the deactivating substituents on the this compound ring system, it is questionable whether the furan ring would be sufficiently nucleophilic to undergo this reaction under standard conditions (POCl₃/DMF). nih.govresearchgate.netresearchgate.net There are no specific reports of a successful Vilsmeier reaction on this particular compound.
H-D Exchange: Acid-catalyzed hydrogen-deuterium exchange studies on related heterocyclic systems indicate that the protons on the furan ring are more readily exchanged than those on the pyridine ring. For this compound, the C3-proton on the furan ring would be the most likely candidate for exchange under acidic conditions.
Lithiation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of this compound, the directing effect of the chloro group and the furan oxygen could potentially facilitate lithiation at the C3 position of the furan ring using a strong base like n-butyllithium or lithium diisopropylamide (LDA). Subsequent quenching with an electrophile would introduce a substituent at this position.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Furan Ring
| Reaction | Reagent/Conditions | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 4-Chloro-3-nitrofuro[3,2-c]pyridine-2-carbaldehyde |
| Bromination | NBS, CCl₄ | 3-Bromo-4-chlorofuro[3,2-c]pyridine-2-carbaldehyde |
| Vilsmeier | POCl₃, DMF | Reaction unlikely to proceed |
| H-D Exchange | D₂SO₄/D₂O | 4-Chloro-3-deuteriofuro[3,2-c]pyridine-2-carbaldehyde |
| Lithiation | n-BuLi, THF, -78 °C | 4-Chloro-3-lithiofuro[3,2-c]pyridine-2-carbaldehyde |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution than benzene. nih.govarkat-usa.org This deactivation is further intensified in this compound by the electron-withdrawing effects of the fused furan ring, the 4-chloro substituent, and the 2-carbaldehyde group.
Electrophilic attack on the pyridine ring, if it were to occur, would be expected at the C6 or C7 positions, which are meta to the deactivating influence of the nitrogen atom and the fused furan ring. However, the harsh conditions typically required for such reactions (e.g., fuming sulfuric acid for sulfonation, or strong acids for nitration) are likely to lead to decomposition of the starting material. baranlab.orgrsc.org There are no specific literature reports of successful electrophilic aromatic substitution on the pyridine ring of the this compound scaffold.
Functionalization through N-Oxidation and Subsequent Transformations (e.g., Reissert-Henze Reaction)
N-oxidation of the pyridine nitrogen atom offers an alternative strategy for functionalization. The resulting N-oxide is more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine.
N-Oxidation: The pyridine nitrogen in this compound can be oxidized to the corresponding N-oxide using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. nih.gov
Reissert-Henze Reaction: The Reissert-Henze reaction provides a method for the introduction of a cyano group at the C2 position of a pyridine ring via its N-oxide. harvard.edunii.ac.jp In the context of this compound N-oxide, treatment with a cyanating agent like trimethylsilyl cyanide (TMSCN) in the presence of an acylating agent such as benzoyl chloride would be expected to yield the corresponding 2-cyano derivative, although the presence of the 2-carbaldehyde group might complicate the reaction. harvard.eduaklectures.comyoutube.com The reaction proceeds through the formation of an N-acyloxypyridinium intermediate, which is then attacked by the cyanide nucleophile. harvard.edu
Table 2: Functionalization via N-Oxidation
| Reaction Step | Reagent/Conditions | Intermediate/Product |
| N-Oxidation | m-CPBA, CH₂Cl₂ | This compound N-oxide |
| Reissert-Henze | TMSCN, Benzoyl Chloride | 4-Chloro-2-cyano-furo[3,2-c]pyridine-2-carbaldehyde (predicted) |
Advanced Synthetic Applications and Methodologies of 4 Chlorofuro 3,2 C Pyridine 2 Carbaldehyde As a Synthon
Construction of Complex Polyheterocyclic Systems
The strategic placement of reactive sites on the 4-chlorofuro[3,2-c]pyridine-2-carbaldehyde framework enables its use in synthesizing intricate polyheterocyclic systems. The chlorine atom at the C-4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for forging new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the appendage of various aromatic and heteroaromatic rings to the core structure.
For instance, through Suzuki-Miyaura or Stille coupling reactions, aryl, heteroaryl, or vinyl groups can be introduced at the C-4 position. Subsequently, the aldehyde group at C-2 can undergo a wide array of transformations, such as condensation reactions with amines to form imines, which can then participate in cycloaddition reactions. This sequential reactivity is a cornerstone for building molecules with multiple, fused, or linked heterocyclic rings. An example is the Ugi-Zhu three-component reaction (UZ-3CR), which can transform an aldehyde into a pyrrolo[3,4-b]pyridin-5-one core, which can be further modified to create complex polyheterocycles. nih.gov This step-by-step approach provides precise control over the final molecular structure, facilitating the synthesis of novel compounds with potentially unique biological or material properties.
Divergent Synthesis of Chemical Libraries Utilizing the Scaffold
The this compound scaffold is an ideal starting point for the divergent synthesis of chemical libraries. Divergent synthesis aims to create a wide variety of compounds from a common intermediate by subjecting it to different reaction pathways. The dual reactivity of the scaffold is key to this approach.
The chloro group at the C-4 position can be substituted with a diverse set of building blocks using high-throughput cross-coupling techniques. By employing a range of boronic acids in Suzuki-Miyaura reactions or various acetylenes in Sonogashira-Hagihara couplings, a library of 4-substituted furo[3,2-c]pyridines can be rapidly generated. mdpi.com Each of these new derivatives still possesses the reactive carbaldehyde handle at the C-2 position. This aldehyde can then be derivatized through another set of reactions, such as reductive amination, Wittig reactions, or Knoevenagel condensations, multiplying the structural diversity of the library. This strategy allows for the systematic exploration of the chemical space around the furo[3,2-c]pyridine (B1313802) core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Development of Green Chemistry Methodologies for Derivatization
In line with the principles of sustainable development, significant effort has been directed towards creating greener synthetic methods for the derivatization of heterocyclic compounds. nih.govmdpi.com These methodologies focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.com For the modification of this compound, this has primarily involved innovations in solvent selection and the development of more sustainable catalyst systems. researchgate.netnih.gov
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional cross-coupling reactions often rely on volatile and toxic organic solvents like toluene (B28343) or dioxane. researchgate.net Recent research has identified bio-based and recyclable solvents as viable alternatives. researchgate.netrsc.orgchemistryworld.com
Eucalyptol , a terpene oxide derived from eucalyptus oil, has emerged as a promising green solvent for palladium-catalyzed reactions. researchgate.netrsc.org It is biodegradable, has a high boiling point, and can effectively replace conventional solvents in Suzuki-Miyaura, Sonogashira-Hagihara, and Hiyama coupling reactions involving 4-chlorofuro[3,2-c]pyridine (B1586628). mdpi.com Studies have shown that this scaffold can be successfully coupled with various partners in eucalyptol, albeit sometimes with lower reactivity compared to other heterocyclic systems, yielding moderately to highly functionalized products. mdpi.commdpi.com
| Reaction Type | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sonogashira | 4-Methoxyphenyl acetylene | Pd(CH3CN)2Cl2 / Xantphos | Cs2CO3 | Moderate | mdpi.com |
| Hiyama | (4-Methoxyphenyl)ethynyl)trimethylsilane | Pd(CH3CN)2Cl2 / PPh3 | Cs2CO3 | 48 | mdpi.com |
The efficiency and reusability of the catalyst are central to sustainable synthesis. nih.gov For cross-coupling reactions involving 4-chlorofuro[3,2-c]pyridine, palladium-based catalysts are predominantly used. Green chemistry efforts focus on developing systems that are highly active, allowing for low catalyst loadings (high turnover numbers), and are easily recoverable.
In solvents like PEG-400, catalyst systems such as Pd(OAc)2/DABCO have been developed for Suzuki-Miyaura reactions. nih.gov This system is stable and efficient, and its reusability has been demonstrated over multiple runs. nih.gov For Hiyama couplings in eucalyptol, a Pd(CH3CN)2Cl2/PPh3 system has been utilized. mdpi.com The development of heterogeneous catalysts, where the palladium is immobilized on a solid support, or metal-free catalyst systems represents the next frontier in creating truly sustainable synthetic methodologies for the derivatization of such scaffolds. nih.gov
| Solvent | Reaction Type | Catalyst System | Key Advantages | Reference |
|---|---|---|---|---|
| PEG-400 | Suzuki-Miyaura | Pd(OAc)2/DABCO | Recyclable, high turnover numbers | nih.gov |
| PEG-400 | Stille | Pd(PPh3)4 | Environmentally friendly, easy product isolation | organic-chemistry.org |
| Eucalyptol | Sonogashira | Pd(CH3CN)2Cl2 / Xantphos | Bio-based solvent, Cu-free conditions | mdpi.com |
| Eucalyptol | Hiyama | Pd(CH3CN)2Cl2 / PPh3 | Bio-based solvent, moderate to good yields | mdpi.com |
Spectroscopic and Structural Elucidation Methodologies for 4 Chlorofuro 3,2 C Pyridine 2 Carbaldehyde and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which in turn allows for the unambiguous confirmation of its molecular formula. For 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde, the molecular formula is C₈H₄ClNO₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule ([M+H]⁺). The experimentally determined mass is then compared to the calculated theoretical mass. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula. semanticscholar.org
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₄ClNO₂ |
| Calculated Monoisotopic Mass ([M]) | 180.99305 Da |
| Calculated Mass of Protonated Ion ([M+H]⁺) | 181.99988 Da |
| Expected Experimental Mass Accuracy | ± 0.0009 Da (for 5 ppm) |
X-ray Crystallography for Solid-State Structural Analysis (Applicable to derivatives, e.g., complex compounds)
For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. While obtaining a suitable crystal of this compound itself may be challenging, derivatives are often synthesized to facilitate crystallization.
Analysis of a derivative would confirm the planar nature of the fused furo[3,2-c]pyridine (B1313802) ring system and the regiochemistry of the substituents. researchgate.net Furthermore, it would reveal details about intermolecular interactions in the crystal lattice, such as π-π stacking between aromatic rings or potential halogen bonding involving the chlorine atom, which govern the solid-state packing and physical properties of the material. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch. Due to conjugation with the aromatic ring, this band is expected in the 1680–1700 cm⁻¹ region. Other key absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C and C=N ring stretching vibrations in the 1450–1600 cm⁻¹ range, and the C-O-C stretching of the furan (B31954) ring. semanticscholar.org The C-Cl stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1700 - 1680 | C=O Stretch | Conjugated Aldehyde |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |
| 1250 - 1050 | C-O-C Stretch | Furan Ring Ether |
| 800 - 600 | C-Cl Stretch | Aryl Chloride |
Coordination Chemistry and Material Science Potential of Furo 3,2 C Pyridine Derivatives Excluding Biological Activities
Ligand Design and Metal Complexation Strategies
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. For 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde, the presence of a pyridine (B92270) nitrogen atom, a furan (B31954) oxygen atom, and an aldehyde group offers multiple potential coordination sites. The nitrogen atom of the pyridine ring is a common and effective coordination site for a wide range of metal ions. The aldehyde oxygen could also participate in chelation, potentially forming a stable five-membered ring with the pyridine nitrogen.
However, attempts to synthesize coordination compounds with transition metals such as Cu(II) and Ni(II) using 4-substituted furopyridine derivatives have reportedly been unsuccessful. researchgate.net These challenges were attributed to steric hindrance from the substituent at the 4-position, which could impede the approach of the metal ion to the nitrogen donor atom. researchgate.net This suggests that the chloro-substituent in this compound might present similar difficulties in forming stable metal complexes.
Interactive Data Table: Potential Coordination Sites of Furo[3,2-c]pyridine (B1313802) Derivatives
| Potential Donor Atom | Coordination Mode | Potential for Chelation | Steric Hindrance Considerations |
| Pyridine Nitrogen | Monodentate | Yes (with aldehyde oxygen) | High, depending on substituent at C4 |
| Furan Oxygen | Monodentate | Unlikely | Moderate |
| Aldehyde Oxygen | Monodentate | Yes (with pyridine nitrogen) | Moderate |
Applications in Catalysis and Coordination Polymers
The development of metal complexes as catalysts is a major driver of chemical research. Ligands based on pyridine and aldehyde moieties are known to form complexes that can catalyze a variety of organic transformations. Similarly, bifunctional organic linkers are essential for the construction of coordination polymers, which are materials with potential applications in gas storage, separation, and heterogeneous catalysis.
While the broader class of furo[3,2-b]pyridine (B1253681) derivatives has been explored in the context of palladium-copper catalysis for their synthesis, specific catalytic applications of their metal complexes are not well-documented. researchgate.netnih.gov The potential for this compound to act as a ligand in catalytic systems or as a building block for coordination polymers remains a theoretical prospect in the absence of experimental data. The aforementioned steric hindrance could also be a limiting factor in the assembly of extended coordination networks.
Exploration in Advanced Material Development (e.g., Non-Linear Optical Properties)
Advanced materials with properties such as non-linear optics (NLO) are of great interest for applications in telecommunications and optical computing. The NLO response of a molecule is often related to its electronic structure, particularly the presence of donor-acceptor systems and extended π-conjugation.
The furo[3,2-c]pyridine core, with its fused aromatic rings, provides a degree of π-conjugation. The chlorine atom at the 4-position acts as an electron-withdrawing group, while the furan ring can be considered electron-rich. The carbaldehyde group at the 2-position is also electron-withdrawing. This combination of functional groups could, in principle, give rise to interesting electronic properties. However, there is no specific research available that investigates the non-linear optical properties of this compound or its derivatives. The study of NLO properties in heterocyclic systems is an active area of research, but it has not yet been extended to this particular compound. rsc.org
Future Research Avenues and Outstanding Challenges in the Chemistry of 4 Chlorofuro 3,2 C Pyridine 2 Carbaldehyde
Development of Asymmetric Synthetic Routes to Chiral Derivatives
A significant frontier in the chemistry of 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde is the development of efficient and stereocontrolled methods to access chiral derivatives. The aldehyde functionality serves as a key handle for the introduction of stereocenters, which are crucial for modulating the biological activity of molecules.
Future Research Directions:
Asymmetric Nucleophilic Addition: The development of catalytic asymmetric nucleophilic additions to the C2-carbaldehyde group is a primary area of interest. This could involve the use of chiral organocatalysts, such as proline derivatives, or transition metal complexes with chiral ligands to facilitate enantioselective additions of organometallic reagents (e.g., Grignard reagents, organozinc compounds) or other nucleophiles.
Chiral Reductants: The enantioselective reduction of the aldehyde to a primary alcohol, creating a chiral hydroxymethyl group, is another promising avenue. The use of well-established chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalysts), could provide access to enantiomerically enriched alcohols. These alcohols can then serve as precursors for further stereospecific transformations.
Enzymatic Resolutions: Biocatalysis offers a powerful tool for accessing chiral molecules. Enzymatic kinetic resolution of racemic derivatives of this compound, or its downstream products, could be a highly efficient method for separating enantiomers.
Outstanding Challenges:
Substrate-Catalyst Compatibility: A key challenge lies in identifying chiral catalysts that are compatible with the furo[3,2-c]pyridine (B1313802) core and the chloro-substituent, which could potentially coordinate with metal centers and influence catalyst activity and selectivity.
Control of Diastereoselectivity: For reactions that generate a second stereocenter in the molecule, achieving high levels of diastereoselectivity will be a significant hurdle that requires careful optimization of reaction conditions and catalyst design.
Unveiling Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties of the this compound scaffold suggest the potential for novel and unprecedented chemical transformations that go beyond the classical reactions of aldehydes and chloro-pyridines.
Future Research Directions:
Tandem and Cascade Reactions: Designing one-pot tandem or cascade reactions that involve both the aldehyde and the chloro-substituent could lead to the rapid construction of complex molecular architectures. For instance, a reaction sequence could be envisioned where an initial transformation at the aldehyde triggers a subsequent cyclization or cross-coupling event at the C4-position.
Photoredox Catalysis: The application of photoredox catalysis could unlock novel reactivity pathways. For example, visible-light-mediated reactions could enable C-H functionalization of the furo[3,2-c]pyridine core or facilitate novel cross-coupling reactions at the chloro-position under mild conditions.
Metal-Catalyzed C-H Activation: Exploring transition-metal-catalyzed direct C-H activation of the furan (B31954) or pyridine (B92270) ring would provide a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials.
Outstanding Challenges:
Regioselectivity: A major challenge will be to control the regioselectivity of these novel transformations, especially in C-H activation approaches, where multiple C-H bonds are available for reaction.
Understanding Reaction Mechanisms: Elucidating the mechanisms of any newly discovered transformations will be crucial for optimizing reaction conditions and expanding their synthetic utility.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.
Future Research Directions:
Development of Flow-Compatible Reactions: Adapting existing synthetic methods or developing new, robust reactions that are amenable to a continuous flow environment is a key research focus. This includes reactions that may be hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.
Automated Library Synthesis: The development of automated synthesis platforms could enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.
In-line Purification and Analysis: Integrating in-line purification and analytical techniques into flow synthesis setups would streamline the entire process from reaction to isolated product, significantly reducing manual labor and time.
Outstanding Challenges:
Heterogeneous Catalysis: The development of robust and reusable heterogeneous catalysts that are suitable for flow chemistry applications is a significant challenge.
Reactor Design: Designing and optimizing microreactors and other flow equipment to handle the specific requirements of the reactions, such as temperature, pressure, and mixing, will be critical for successful implementation.
Expanding the Scope of Derivatization for Novel Chemical Entities
The strategic derivatization of this compound at its key functional handles—the aldehyde, the chloro-substituent, and the heterocyclic core—is paramount for the discovery of novel chemical entities with diverse properties.
Future Research Directions:
Cross-Coupling Reactions: The chloro-substituent at the C4-position is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.
Multicomponent Reactions: Utilizing the aldehyde functionality in multicomponent reactions (MCRs) would enable the rapid and efficient synthesis of complex and diverse molecular scaffolds in a single step.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the furo[3,2-c]pyridine core would be highly valuable for the structural diversification of advanced intermediates and bioactive molecules.
Outstanding Challenges:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chlorofuro[3,2-c]pyridine-2-carbaldehyde, and how do reaction conditions influence yield?
- The compound is synthesized via Suzuki coupling using 4-chlorofuro[3,2-c]pyridine and boronic acid derivatives, with palladium catalysts and polar aprotic solvents (e.g., DMF) under inert atmospheres . Aromatic nucleophilic substitution (e.g., with phenols) is another route, yielding derivatives like 4-(4-bromo-2-methylphenoxy)furo[3,2-c]pyridine (33% yield) . Optimization of temperature (80–120°C) and stoichiometry is critical for minimizing by-products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- 1H/13C NMR resolves the aldehyde proton (δ 9.28 ppm) and fused-ring carbons . X-ray crystallography (via ORTEP-3 software) confirms the planar fused-ring system and chlorinated substituent positioning . Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 181.02 for C₈H₅ClNO₂⁺) .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles), avoid inhalation/contact (P260, P264 codes), and store in sealed containers under dry, inert conditions (P403+P233). Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols (P501) .
Advanced Research Questions
Q. How can reaction yields for Suzuki couplings involving this compound be improved?
- Catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity (DMF > toluene), and microwave-assisted heating enhance coupling efficiency. For example, substituting PdCl₂(dppf) increased yields from 33% to 85% in phenoxy derivatives .
Q. What methodologies are used to evaluate its biological activity, and how do structural modifications affect efficacy?
- Antimicrobial assays (e.g., MIC against S. aureus) show activity linked to the aldehyde group’s electrophilicity. Substituting chlorine with methoxy groups reduces potency, suggesting halogen interactions with bacterial targets . In vitro cytotoxicity (MTT assays) against cancer cells requires controlled pH to prevent aldehyde oxidation .
Q. How does the fused-ring system influence its reactivity compared to non-fused analogs?
- The furopyridine core increases π-conjugation, stabilizing intermediates in nucleophilic substitutions. Compared to pyridine-2-carbaldehyde, the fused system accelerates reactions at the 4-position due to ring strain (e.g., 2x faster bromination) .
Q. How should researchers address contradictions in reported reaction yields (e.g., 33% vs. 85%)?
- Variations arise from catalyst loading (0.5–5 mol%), substrate purity, and oxygen sensitivity. Reproducing high-yield conditions requires strict anhydrous environments and catalyst pre-activation with trimethylamine .
Q. What advanced analytical methods validate its purity and stability under storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
